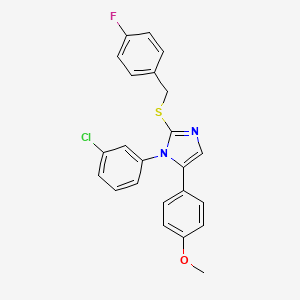
1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has delved into the synthesis and crystal structure analysis of compounds closely related to 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole. For instance, Banu et al. (2014) described the preparations of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, highlighting their structural confirmation through X-ray crystal structure analyses. These compounds exhibit significant crystal packing stabilized by π–π stacking interactions, demonstrating their potential for further scientific applications (Banu, Lamani, Khazi, & Begum, 2014).
Antimicrobial and Antibacterial Activity
Several studies have explored the antimicrobial and antibacterial activities of imidazole derivatives. Maheta, Patel, & Naliapara (2012) prepared a series of 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, showing potential antimicrobial activity. This suggests that derivatives of the compound may hold valuable antibacterial properties, contributing to the development of new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Antioxidant Activities
The synthesis and evaluation of antioxidant activities have also been a significant area of research for imidazole derivatives. Alp et al. (2015) synthesized novel imidazo[2,1-b][1,3,4]thiadiazole (ITD) hybrid compounds and examined their antimicrobial and antioxidant capacity, finding several compounds with very high anti-tuberculosis activities and promising antioxidant capacities. These findings highlight the potential of such compounds in pharmaceutical applications and as antioxidants (Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015).
Luminescence Sensing
Fluorophores based on imidazole cores have been investigated for their potential in luminescence sensing. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks with imidazole dicarboxylate-based structures, demonstrating selective sensitivity to benzaldehyde-based derivatives. This research suggests that derivatives of the compound in focus could be developed as fluorescence sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2OS/c1-28-21-11-7-17(8-12-21)22-14-26-23(27(22)20-4-2-3-18(24)13-20)29-15-16-5-9-19(25)10-6-16/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPPGPGMLMNDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2572426.png)
![1-(4-chlorobenzyl)-5-(3-chloro-4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2572428.png)
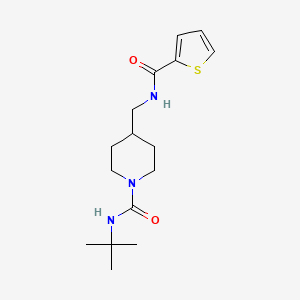
![N-(1-cyanocyclobutyl)-N-methyl-2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2572433.png)
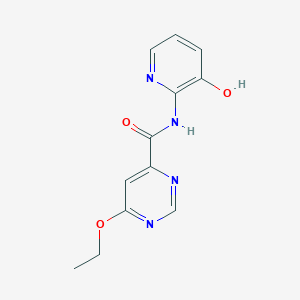
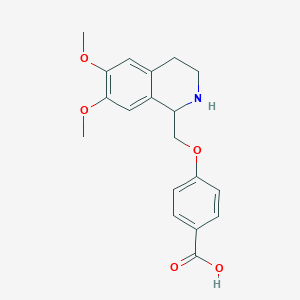
![N-Ethyl-N-[2-oxo-2-(thiolan-3-ylmethylamino)ethyl]prop-2-enamide](/img/structure/B2572437.png)
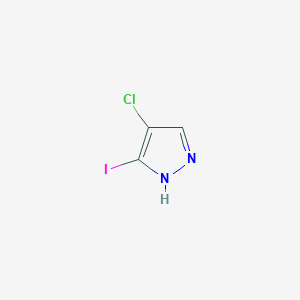
![(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B2572441.png)
![(2-benzo[d]1,3-dioxolen-5-yl-3-(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide](/img/structure/B2572443.png)
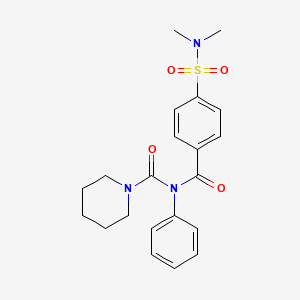
![2-phenethyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2572446.png)
![(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2572447.png)